5-bromo-6-methyl-1,3-benzothiazole
Description
Properties
CAS No. |
1345118-22-0 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-4-methyl Aniline
The precursor 3-bromo-4-methyl aniline is synthesized via a two-step sequence starting from 4-methyl acetanilide. Bromination using bromine in acetic acid introduces a bromine atom at the meta position relative to the acetyl-protected amine, followed by hydrolysis with dilute hydrochloric acid to yield the free aniline.
Reaction Conditions:
-
Bromination: 4-methyl acetanilide is treated with bromine (1.1 equiv.) in glacial acetic acid at 0–5°C for 4 hours.
-
Hydrolysis: The intermediate is refluxed with 10% NaOH for 2 hours to remove the acetyl group.
This method achieves a 68% yield of 3-bromo-4-methyl aniline, as inferred from analogous procedures.
Cyclization with Sodium Thiocyanate
Cyclization of 3-bromo-4-methyl aniline with sodium thiocyanate in acetic acid forms the benzothiazole ring. The reaction proceeds via a thioamide intermediate, which undergoes intramolecular cyclization under acidic conditions.
Optimized Protocol:
-
Reagents: 3-bromo-4-methyl aniline (1.0 equiv.), sodium thiocyanate (1.2 equiv.), acetic acid (solvent).
-
Conditions: Reflux at 120°C for 6 hours.
-
Workup: The mixture is poured into ice-water, neutralized with ammonia, and extracted with dichloromethane.
-
Yield: 72% (estimated from similar reactions in literature).
Key Mechanistic Insight:
The thiocyanate anion attacks the protonated aniline, forming a thioamide that cyclizes to the benzothiazole. The methyl and bromine substituents remain intact during this process, ensuring regioselectivity.
Direct Bromination of 6-Methyl-1,3-benzothiazole
Electrophilic bromination of 6-methyl-1,3-benzothiazole offers a complementary route, though regioselectivity challenges necessitate careful optimization.
Electrophilic Bromination Conditions
Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position of 6-methyl-1,3-benzothiazole. The methyl group directs electrophilic substitution to the ortho position (C-5) due to its electron-donating nature.
Procedure with NBS:
-
Reagents: 6-methyl-1,3-benzothiazole (1.0 equiv.), NBS (1.1 equiv.), AIBN (catalytic), CCl₄ (solvent).
-
Conditions: Reflux at 80°C for 12 hours under nitrogen.
Challenges:
-
Competing bromination at C-7 (para to methyl) occurs in 15–20% of cases, requiring chromatographic separation.
-
Over-bromination is mitigated by using stoichiometric NBS and short reaction times.
Alternative Synthetic Routes
Halogen Exchange Reactions
Halogen exchange using CuBr₂ or LiBr in DMF at 150°C can convert iodo- or chloro-substituted benzothiazoles to the bromo analog. However, this method is less efficient for this compound due to the instability of intermediate halides.
Cross-Coupling Approaches
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 5-borono-6-methyl-1,3-benzothiazole and aryl halides has been explored but remains underdeveloped for this specific compound. Challenges include boronic acid instability and side reactions at the thiazole nitrogen.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization of Aniline | 72 | High | Moderate | High |
| Direct Bromination | 55 | Moderate | High | Moderate |
| Halogen Exchange | <30 | Low | Low | Low |
Key Findings:
-
Cyclization provides superior regioselectivity and yield but requires multi-step synthesis.
-
Direct bromination is scalable but less selective, necessitating purification.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry: 5-bromo-6-methyl-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzothiazoles, which are valuable intermediates in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzothiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound, in particular, has been studied for its inhibitory activity against certain enzymes and its potential as a lead compound for drug development .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments, as well as in the production of corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as DNA gyrase and topoisomerase II.
Pathways: Induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Comparison with Similar Compounds
2-Amino-6-methyl-1,3-benzothiazole
- Molecular Formula : C₈H₈N₂S
- Molecular Weight : 164.23 g/mol
- Key Features: An amino group (-NH₂) at position 2 and a methyl group at position 6.
- Properties and Applications: Forms hydrogen-bonded co-crystals with octanedioic acid, enabling applications in supramolecular chemistry and materials science . The amino group enhances solubility in polar solvents and facilitates intermolecular interactions (e.g., N–H···O hydrogen bonds) . Used in biochemical studies due to low toxicity and high biocompatibility .
- Contrast with 5-Bromo-6-methyl-1,3-benzothiazole: The amino group in position 2 increases polarity and hydrogen-bonding capacity, unlike the bromine in position 5, which promotes halogen bonding and electrophilic substitution reactions. The methyl group at position 6 is common to both compounds, but steric effects may differ due to the spatial arrangement of substituents.
5-Amino-1,3-benzothiazole Hydrochloride
- Molecular Formula : C₇H₆N₂S·HCl
- Molecular Weight : 194.66 g/mol
- Key Features: An amino group at position 5 and a hydrochloride salt.
- Properties and Applications :
- Contrast: Bromine at position 5 (in the target compound) enhances lipophilicity and reactivity in cross-coupling reactions, whereas the amino group at the same position directs nucleophilic substitution.
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole
- Molecular Formula: C₁₄H₈Cl₂NO₄S
- Key Features : A dihydro-benzothiazole core with a 3,5-dichloro-4-hydroxybenzoyl substituent and a sulfone group (-SO₂).
- Properties and Applications :
- Contrast :
- The dihydro structure and sulfone group differentiate it from fully aromatic benzothiazoles like this compound.
- Chlorine substituents provide distinct electronic effects compared to bromine.
Data Table: Comparative Analysis of Benzothiazole Derivatives
Research Findings and Key Insights
Electronic and Steric Effects
- Bromine vs. Amino Groups: Bromine at position 5 (in this compound) withdraws electron density via inductive effects, deactivating the ring toward electrophilic substitution. In contrast, amino groups (e.g., in 2-amino-6-methyl-1,3-benzothiazole) activate the ring for electrophilic reactions .
Q & A
Q. What are the established synthetic routes for 5-bromo-6-methyl-1,3-benzothiazole, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzothiazole scaffold. For example, diazotization of 6-methyl-1,3-benzothiazol-5-amine followed by bromination with CuBr₂/HBr can yield the target compound. Key parameters include:
- Temperature : Optimal bromination occurs at 0–5°C to minimize side reactions.
- Catalyst : CuBr₂ enhances regioselectivity for the 5-position .
- Substituent effects : The methyl group at position 6 may sterically hinder bromination at adjacent positions, directing substitution to position 5.
Table 1 : Example Reaction Conditions and Yields
| Starting Material | Bromination Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methyl-1,3-benzothiazol-5-amine | HBr/CuBr₂ | - | 62 |
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl protons at δ ~2.5 ppm; bromine-induced deshielding of adjacent carbons).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.96 for C₈H₆BrNS).
- Elemental Analysis : Validate purity (>95% for research-grade compounds) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
- Structural impurities : Use HPLC or X-ray crystallography (e.g., ’s crystal structure analysis) to confirm compound integrity .
- Statistical rigor : Apply multivariate analysis to distinguish signal from noise in dose-response curves.
Q. What strategies are recommended for optimizing the pharmacological profile of this compound-based compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with trifluoromethyl to enhance lipophilicity) .
- In silico docking : Use molecular modeling to predict binding affinity with targets like kinase enzymes (e.g., as in ’s docking studies) .
- Metabolic stability assays : Test hepatic microsome stability to identify labile functional groups.
Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Methodological Answer :
- Electronic effects : The sulfur atom in the thiazole ring directs electrophiles to electron-rich positions.
- Steric hindrance : The methyl group at position 6 blocks substitution at positions 4 and 7.
- Reagent choice : Use Br₂/FeBr₃ for bromination at activated aromatic positions .
Q. How should researchers interpret contradictory data regarding the biological activity of this compound analogs in antimicrobial vs. anticancer assays?
- Methodological Answer :
- Target specificity : Screen analogs against a panel of cancer cell lines (e.g., HepG2, SW620) and bacterial strains (e.g., S. aureus) to identify selectivity patterns .
- Mechanistic studies : Use transcriptomics or proteomics to differentiate modes of action (e.g., DNA intercalation vs. enzyme inhibition) .
Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or oxidation.
- Light sensitivity : Protect from UV exposure using amber vials.
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may degrade the thiazole ring .
Data Interpretation and Advanced Methodologies
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Predict bond dissociation energies (BDEs) for Suzuki-Miyaura coupling (e.g., C–Br vs. C–S bond reactivity).
- Reaction pathway simulation : Use software like Gaussian or ORCA to model transition states and optimize catalytic conditions .
Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in neurodegenerative disease models?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuronal cells to assess neuroprotective effects via MTT assays.
- Biochemical assays : Measure acetylcholinesterase (AChE) inhibition kinetics using Ellman’s method .
- In vivo validation : Test in transgenic C. elegans models expressing human tau protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
